Akn-028

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical and Physical Properties

The table below summarizes the core structural and property data for AKN-028:

| Property | Value / Description |

|---|---|

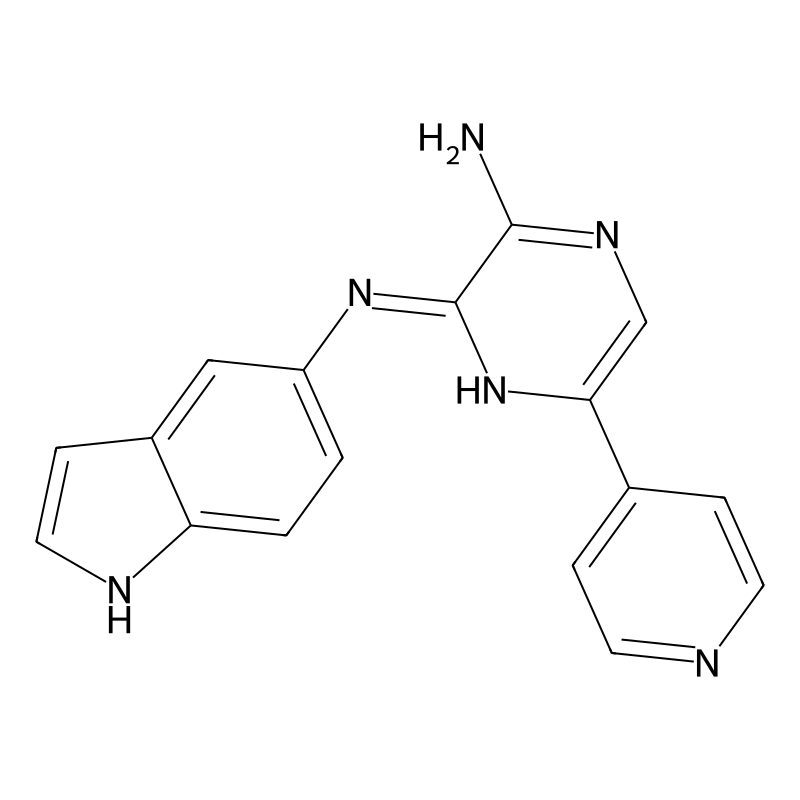

| IUPAC Name | N2-(1H-indol-5-yl)-6-(pyridin-4-yl)pyrazine-2,3-diamine [1] |

| Molecular Formula | C₁₇H₁₄N₆ [1] [2] [3] |

| Molecular Weight | 302.333 g/mol [2] [3] |

| CAS Number | 1175017-90-9 [1] [2] [3] |

| Chemical Structure | The compound belongs to the class of organic compounds known as indoles and features a pyrazine-diamine core substituted with a pyridine and an indole ring [1]. |

| Melting Point/Boiling Point | Not Available (N/A) in searched sources [2] |

| Solubility | Predicted water solubility: 0.042 mg/mL [1] |

| Log P | 2.54 (Predicted) [1] |

Biological Activity and Mechanism of Action

This compound is designed as a small molecule tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that is aberrantly expressed or mutated in a significant portion of AML patients [1] [4].

- Primary Target & Potency: It is a potent inhibitor of FLT3 autophosphorylation with a reported IC₅₀ value of 6 nM [4] [2] [3].

- Additional Kinase Targets: While most potent against FLT3, this compound also inhibits other kinases at higher concentrations, including CLK1 (IC₅₀ = 140 nM), RPS6KA (IC₅₀ = 220 nM), VEGFR2 (IC₅₀ = 520 nM), and FGFR2 (IC₅₀ = 1200 nM) [2].

- Cellular Effects: In AML cell lines (like MV4-11), this compound triggers apoptosis (programmed cell death) through the activation of caspase-3 [4] [2]. It also induces cell cycle arrest and leads to the downregulation of genes associated with the proto-oncogene c-Myc [5].

The following diagram illustrates the mechanism of action of this compound in an AML cell:

Preclinical Experimental Data

Key findings from in vitro and in vivo studies are summarized below.

| Aspect | Findings |

|---|---|

| In Vitro Cytotoxicity | Showed cytotoxic activity in AML cell lines (e.g., MV4-11) and primary AML patient samples (mean IC₅₀ ~1 µM). Activity was observed irrespective of FLT3 mutation status, suggesting a broader potential application [4] [2]. |

| Synergy with Chemotherapy | Combination studies demonstrated synergistic effects when this compound was used with standard AML drugs like cytarabine or daunorubicin [4]. |

| In Vivo Efficacy | In mouse models with AML xenografts, subcutaneous administration of 15 mg/kg twice daily for 6 days inhibited tumor growth without major toxicity or significant impact on body weight [4] [3]. |

| Pharmacokinetics | Demonstrated high oral bioavailability in mice, supporting its development as an oral drug [4]. |

Key Experimental Protocols

The search results highlight several standard methodologies used to characterize this compound:

- FLT3 Autophosphorylation Assay: Inhibition of FLT3 phosphorylation was measured in mouse embryonal fibroblasts engineered to overexpress wild-type or mutated FLT3. Cells were treated with this compound, and the level of phosphorylated FLT3 was quantified to determine inhibitory potency (IC₅₀) [4].

- Cytotoxicity/Cell Viability Assay: The cytotoxic effect (IC₅₀) was determined in AML cell lines and primary patient cells using assays that measure metabolic activity or cell death after 24-72 hours of drug exposure [4].

- Apoptosis Assay: Induction of apoptosis was confirmed in MV4-11 cells by measuring the activation of caspase-3, a key enzyme in the apoptotic pathway, using specific enzymatic or antibody-based methods [4] [2].

- In Vivo Efficacy Study: The anti-leukemic effect was evaluated in immunodeficient mice subcutaneously implanted with human AML cells (e.g., MV4-11 cell line or primary patient samples). Tumor volume was monitored to assess the compound's ability to inhibit or reduce tumor growth [4] [3].

Conclusion

This compound represents a promising preclinical candidate for AML therapy. Its potent inhibition of FLT3, ability to induce apoptosis and cell cycle arrest, synergistic effects with chemotherapy, and favorable oral bioavailability provided a strong rationale for its advancement into clinical trials [1] [4] [5].

References

- 1. - AKN : Uses, Interactions, Mechanism of Action | DrugBank Online 028 [go.drugbank.com]

- 2. - AKN | CAS#:1175017-90-9 | Chemsrc 028 [chemsrc.com]

- 3. - AKN CAS#: 1175017-90-9 028 [chemicalbook.com]

- 4. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces cell cycle arrest, downregulation of Myc ... [sciencedirect.com]

AKN-028 mechanism of action FLT3 inhibition

Mechanism of Action and Primary Targets

AKN-028 functions as a small molecule inhibitor of Receptor-type tyrosine-protein kinase FLT3 [1]. Its direct mechanism involves binding to and inhibiting FLT3, which disrupts the constitutive signaling driven by FLT3 mutations in AML cells [2].

The core mechanism and key experimental findings are summarized in the table below.

| Aspect | Details |

|---|---|

| Primary Target | Receptor-type tyrosine-protein kinase FLT3 [1] |

| FLT3 Inhibition (IC₅₀) | 6 nℳ [2] |

| Key Demonstrated Effect | Dose-dependent inhibition of FLT3 autophosphorylation [2] |

| Secondary Target | KIT receptor (inhibition of autophosphorylation shown) [2] |

| Effect on Primary AML Cells | Cytotoxic response (mean IC₅₀ 1 μℳ) in 15 primary AML samples [2] |

| Correlation with FLT3 Status | No correlation between antileukemic activity and FLT3 mutation status or FLT3 expression level [2] |

Preclinical Efficacy and Protocols

Key experimental methodologies from the foundational study provide a framework for evaluating this compound's efficacy [2].

- Cytotoxic Activity in Cell Lines: this compound was tested against a panel of 17 human tumor cell lines. Cell viability was assessed using assays like CellTiter-Blue after 72 hours of compound exposure. This compound showed cytotoxic activity in all five AML cell lines tested, including MV4-11 and MOLM-13, which harbor FLT3-ITD mutations [2].

- Analysis of Apoptosis: The induction of apoptosis was confirmed in the MV4-11 cell line by measuring the activation of caspase 3 using specific assays [2].

- Efficacy in Primary Cells: The cytotoxic effect of this compound was evaluated in primary leukemic cells from patients. Cells were isolated and cultured, requiring at least 70% viable tumor cells after thawing. A clear dose-dependent cytotoxic response was observed [2].

- Combination Studies: Synergistic antileukemic activity was observed when cytarabine or daunorubicin was added to this compound, either simultaneously or 24 hours before the inhibitor [2].

- In Vivo Efficacy and Pharmacokinetics: In mouse models, this compound demonstrated high oral bioavailability and an antileukemic effect after oral administration in primary AML and MV4-11 cells, with no major toxicity observed [2].

FLT3 Inhibition Context and Clinical Status

This compound belongs to the class of FLT3 inhibitors developed for AML. FLT3 mutations occur in approximately 30% of AML patients, with Internal Tandem Duplications (ITD) being the most common and associated with a poor prognosis [3] [4] [5]. These mutations lead to constitutive activation of the receptor, promoting leukemia cell survival and proliferation through downstream pathways like STAT5, PI3K/Akt, and MAPK/ERK [3] [5].

The following diagram illustrates the FLT3 signaling pathway and this compound's mechanism of action.

Based on its promising preclinical profile, this compound was advanced to clinical trials. Its status is listed as "Investigational" for the treatment of Acute Myeloid Leukemia, and one clinical trial has been listed, which was terminated [1].

References

- 1. - AKN : Uses, Interactions, 028 of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. The novel tyrosine kinase inhibitor - AKN has significant... 028 [pmc.ncbi.nlm.nih.gov]

- 3. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances and novel agents for FLT mutated AML 3 [sci.amegroups.org]

- 5. Downstream molecular pathways of FLT3 in the pathogenesis ... [pmc.ncbi.nlm.nih.gov]

AKN-028: A Technical Overview of a Novel FLT3 Inhibitor

AKN-028 is a novel, orally available small-molecule tyrosine kinase inhibitor (TKI) that primarily targets FMS-like receptor tyrosine kinase 3 (FLT3). Its preclinical development was primarily targeted for the treatment of Acute Myeloid Leukemia (AML) [1] [2]. The following sections detail its discovery, mechanism of action, and preclinical profile.

Mechanism of Action and Kinase Profiling

This compound functions as a potent and targeted inhibitor of key tyrosine kinases implicated in leukemogenesis.

- Primary Target Inhibition: It is a potent inhibitor of FLT3 receptor tyrosine kinase, demonstrating an IC50 of 6 nM in enzyme inhibition assays [1] [3] [2]. This activity translates to cellular systems, where this compound causes dose-dependent inhibition of FLT3 autophosphorylation [1] [2].

- Multi-Kinase Activity: Beyond FLT3, this compound exhibits a multi-kinase inhibition profile. At a concentration of 1 μM, it significantly inhibits other kinases, including KIT, CLK1, RPS6KA, VEGFR2, and FGFR2 [1] [3]. Inhibition of KIT autophosphorylation has been shown in a human megakaryoblastic leukemia cell line (M07) overexpressing KIT [1] [2].

- Downstream Signaling & Cellular Effects: By inhibiting FLT3, this compound disrupts critical downstream survival pathways, including AKT, STAT, and MAP-kinase signaling [2]. This disruption triggers apoptosis (programmed cell death) through the activation of caspase 3 and induces a G0/1 cell cycle arrest in AML cell lines [1] [4]. Gene expression profiling revealed that a key effect of this compound is the downregulation of Myc-associated genes [4].

The diagram below illustrates the mechanism of action of this compound and its downstream effects on an AML cell.

Preclinical Efficacy and Protocols

The antileukemic activity of this compound was rigorously evaluated across a range of in vitro and in vivo models.

In Vitro Cytotoxicity Assessments

The Fluorometric Microculture Cytotoxicity Assay (FMCA) was the primary method used to evaluate cytotoxic response [2]. The general protocol is as follows:

- Cell Seeding: Cells are seeded into drug-prepared microplates at densities varying by cell type.

- Incubation: Plates are incubated for 72 hours.

- Viability Measurement: The living-cell density is assessed using fluorescence. Results are calculated as a Survival Index (%, defined as fluorescence in test wells as a percentage of control cultures.

- Data Analysis: IC50 values are determined from log concentration-effect curves using nonlinear regression analysis in software such as GraphPad Prism [2].

The table below summarizes key in vitro efficacy data from these experiments.

| Model System | Experimental Details | Key Findings |

|---|---|---|

| AML Cell Lines [1] [2] | Panel of 5 AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a); 72h FMCA. | Cytotoxic in all 5 AML lines; Most potent in MV4-11 & MOLM-13 (IC50 < 50 nM); IC50 0.5-6 μM in others. |

| Primary AML Samples [1] [2] | 15 primary patient samples; 72h FMCA. | Clear dose-dependent cytotoxic response; Mean IC50 of 1 μM; Activity seen regardless of FLT3 mutation status. |

| Kinase Inhibition [1] [2] | Phospho-ELISA & Western Blot in transfected fibroblasts & M07 cells. | Dose-dependent inhibition of FLT3 (wt, TKD, ITD) and KIT autophosphorylation. |

In Vivo Efficacy and Tolerability

- Model: Male C57 black mice with MV4-11 xenografts [3].

- Dosing: 15 mg/kg via subcutaneous injection, twice daily for 6 days [3].

- Results: this compound demonstrated a significant antileukemic effect, inhibiting tumor growth. The compound showed high oral bioavailability and no major toxicity was observed in the experiment, as body weight was not affected [1] [3] [2].

Combination Therapy Studies

Studies investigated the synergy between this compound and standard AML chemotherapeutics (cytarabine, daunorubicin) in MV4-11 cells [2].

- Method: Drugs were tested at fixed, equipotent molar ratios in different sequences.

- Finding: Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1] [2]. This supports the potential for combination therapy in clinical development.

Clinical Development Status

The promising preclinical profile of this compound led to its advancement into clinical trials.

- Phase 1/2 Trial Initiation: A Phase 1/2, open-label, multi-center dose escalation study was initiated to evaluate the safety, tolerability, and proof-of-concept of this compound in patients with AML who had relapsed or were intolerant to standard chemotherapy (EudraCT Number: 2011-003285-33) [5].

- Trial Status: According to the DrugBank database, this clinical trial has been terminated [6]. The search results do not provide the reasons for termination or any results from the clinical trial. No more recent development updates are available.

Conclusion

This compound emerged as a promising, orally active FLT3 inhibitor with significant and broad-spectrum preclinical efficacy in AML models, including those resistant to chemotherapy. Its activity appeared independent of FLT3 mutation status, and it showed synergy with standard chemotherapy drugs. While these findings warranted its progression into clinical trials (Phase 1/2 initiated in 2011), the project was subsequently terminated. The lack of recent data suggests that clinical development of this compound is no longer active.

References

- 1. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 2. The novel tyrosine kinase inhibitor this compound has significant ... [nature.com]

- 3. This compound | FLT3 Inhibitor [medchemexpress.com]

- 4. This compound induces cell cycle arrest, downregulation of Myc ... [sciencedirect.com]

- 5. FIH study of this compound in Patients with Acute Myelogenous ... [hra.nhs.uk]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Molecular Target and Mechanism of Action

AKN-028 functions primarily as an inhibitor of the FLT3 receptor, a Class III receptor tyrosine kinase that is crucial for the survival, proliferation, and differentiation of hematopoietic cells [1] [2]. Its mechanism can be broken down as follows:

- Primary Target and Potency: this compound directly inhibits FLT3 with high potency, demonstrating an IC50 value of 6 nM in enzymatic assays [1]. It causes dose-dependent inhibition of FLT3 autophosphorylation, which is essential for the receptor's activation and subsequent downstream signaling [1].

- Additional Kinase Inhibition: Beyond FLT3, this compound also inhibits the receptor tyrosine kinase KIT, which plays a role in other hematological malignancies [1].

- Cellular Consequences: In AML cell lines, this compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis by activating caspase-3 [1] [3]. Gene expression profiling revealed that a major downstream effect is the downregulation of genes associated with the c-Myc oncogene, a key driver of cell proliferation [3].

The following diagram illustrates the core signaling pathway of FLT3 and the points of inhibition by this compound.

This compound inhibits FLT3 activation and downstream signaling [1] [2] [3].

Quantitative Profiling and Preclinical Efficacy

The tables below summarize key quantitative data from preclinical studies on this compound's activity.

Table 1: In Vitro Cytotoxic Activity of this compound (Cell Line Studies)

| Cell Line | FLT3 Status | IC50 / Cytotoxic Response | Key Findings |

|---|---|---|---|

| MV4-11 | FLT3-ITD mutation | Not explicitly stated (IC50 for proliferation: 1.31 nM for FLIN-4, a novel analog [4]) | Triggered apoptosis via caspase-3 activation; induced G0/1 cell cycle arrest [1] [3]. |

| MOLM-13 | FLT3-ITD mutation | Showed cytotoxic activity [1] | Part of a panel where this compound was active in all 5 AML lines tested [1]. |

| Kasumi-1 | Activating KIT mutation | Showed cytotoxic activity [1] | Activity indicates inhibition extends beyond FLT3 to other targets like KIT [1]. |

| Primary AML Cells (n=15) | Mixed (FLT3-wt, ITD, TKD) | Mean IC50 ~1 µM [1] | Clear dose-dependent cytotoxic response; no correlation between activity and FLT3 mutation status or FLT3 expression level [1]. |

Table 2: In Vivo Efficacy and Combination Studies

| Study Model | Key Findings | Significance |

|---|---|---|

| Hollow-Fiber Mouse Model | Demonstrated antileukemic effect against primary AML and MV4-11 cells [1]. | Confirmed in vivo efficacy and good oral bioavailability without major toxicity in the experiment [1]. |

| Combination with Chemotherapy (Cytarabine or Daunorubicin) | Synergistic activity observed when drugs were added simultaneously or 24h before this compound [1]. | Suggests potential for this compound to be used in combination with standard AML therapies, with possible sequence-dependent effects [1]. |

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited.

Protocol 1: Assessing FLT3 Autophosphorylation Inhibition

- Objective: To measure the dose-dependent inhibition of FLT3 phosphorylation by this compound.

- Cell Models: Use mouse embryonal fibroblasts engineered to overexpress FLT3-wt, FLT3-TKD (D835Y), or FLT3-ITD. The human megakaryoblastic leukemia cell line M07 overexpressing KIT can be used for KIT inhibition studies [1].

- Procedure:

- Culture cells and treat with a concentration range of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours).

- Lyse cells and extract proteins.

- Perform Western Blot analysis using antibodies against phospho-FLT3 (Tyr591) and total FLT3.

- Quantify band intensity to determine the percentage of inhibition and calculate IC50 values [1].

Protocol 2: Cytotoxicity and Apoptosis Assay

- Objective: To determine the cytotoxic IC50 and induction of apoptosis in AML cell lines.

- Cell Line: MV4-11 (FLT3-ITD mutant) is a standard model for this purpose [1] [4].

- Procedure:

- Seed MV4-11 cells in 96-well plates.

- Treat with a serial dilution of this compound for 48-72 hours.

- Assess cell viability using an MTT or XTT assay.

- Calculate the IC50 value using non-linear regression analysis [1].

- To confirm apoptosis, treat parallel cultures, harvest cells, and stain with Annexin V/PI for flow cytometry analysis. Additionally, detect cleaved caspase-3 via Western blot as a marker of apoptosis execution [1].

Protocol 3: Global Gene Expression Analysis

- Objective: To identify transcriptomic changes induced by this compound.

- Procedure:

- Treat sensitive AML cell lines (e.g., MV4-11) with this compound, a reference FLT3 inhibitor (e.g., midostaurin), and vehicle control.

- Extract total RNA and perform microarray analysis.

- Analyze data to identify significantly upregulated and downregulated transcripts.

- Perform Gene Set Enrichment Analysis (GSEA) to identify pathways enriched among the altered genes, such as those related to c-Myc [3].

Current Status and Context among FLT3 Inhibitors

This compound was identified as a candidate drug for clinical trials based on its significant preclinical antileukemic activity, good oral bioavailability, and synergistic potential with chemotherapy [1]. Publicly available data from the provided search results is from 2012-2013, indicating it was in early development at that time [1] [3].

It is important to note that the field of FLT3 inhibitor development has advanced considerably since then. While this compound is a potent Type I inhibitor (targeting the active conformation of FLT3), second-generation inhibitors like Gilteritinib and Quizartinib have since been developed and approved for clinical use, offering improved efficacy and specificity [5] [6]. A key challenge with FLT3 inhibitor monotherapy is the development of resistance, often through secondary mutations in the FLT3 tyrosine kinase domain (e.g., D835, F691) or activation of parallel survival pathways [7] [5] [6]. The finding that this compound's activity was independent of FLT3 mutation status in primary samples suggests it may have a broader mechanism, potentially involving suppression of global tyrosine kinase activity or c-Myc, which could help overcome certain resistance mechanisms [1] [3].

References

- 1. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 Signaling [reactome.org]

- 3. This compound induces cell cycle arrest, downregulation of Myc ... [sciencedirect.com]

- 4. Discovery of novel and highly potent small molecule ... [frontiersin.org]

- 5. FLT3 inhibitors in acute myeloid leukemia: Current status ... [pmc.ncbi.nlm.nih.gov]

- 6. Rational design of next-generation FLT3 inhibitors in acute ... [sciencedirect.com]

- 7. A combinatorial therapeutic approach to enhance FLT3- ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action & Kinase Inhibition Profile

AKN-028 is a novel tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML) [1]. Its mechanism and selectivity are summarized below.

| Parameter | Details |

|---|---|

| Primary Target | FMS-like receptor tyrosine kinase 3 (FLT3) [1] |

| FLT3 IC₅₀ | 6 nM [1] [2] |

| Other Kinase Targets (IC₅₀) | CLK1 (140 nM), FGFR2 (120 nM), RPS6KA (220 nM), VEGFR2 (520 nM) [2] |

| Key Molecular Effect | Dose-dependent inhibition of FLT3 autophosphorylation [1] |

| Key Cellular Effects | Induction of caspase-3-mediated apoptosis; G0/1 cell cycle arrest; downregulation of Myc-associated genes [1] [3] |

The following diagram illustrates the proposed mechanism of action of this compound in an FLT3-ITD mutated AML cell, leading to cytotoxic effects and cell cycle arrest.

This compound inhibits constitutive FLT3 signaling, inducing multiple anti-leukemic effects.

Quantitative Preclinical Efficacy Data

The cytotoxic activity of this compound was evaluated across various experimental models, demonstrating its potent antileukemic effect.

In Vitro Cytotoxicity

| Model System | Details / Cell Line | Key Finding (IC₅₀) |

|---|---|---|

| AML Cell Lines [1] | MV4-11 (FLT3-ITD), MOLM-13 (FLT3-ITD) | IC₅₀ < 50 nM |

| AML Cell Lines [1] | Kasumi-1 (KIT mutation), HL-60, KG1a | IC₅₀ = 0.5 - 6 μM |

| Primary AML Samples (n=15) [1] | Mixed FLT3 status (ITD, TKD, wild-type) | Mean IC₅₀ = 1 μM |

In Vivo Efficacy & Pharmacokinetics

| Parameter | Findings |

|---|---|

| Model | Male C57 black mice with MV4-11 xenografts [1] |

| Dosage & Route | 15 mg/kg, subcutaneous injection, twice daily for 6 days [1] |

| Efficacy | Inhibition of tumor growth [1] |

| Toxicity | No major toxicity observed; no effect on body weight [1] |

| Bioavailability | High oral bioavailability reported [1] |

Details of Key Experimental Protocols

The following methodologies are central to the preclinical data presented for this compound.

- Fluorometric Microculture Cytotoxicity Assay (FMCA): This method was used to determine the in vitro cytotoxic activity (IC₅₀) in cell lines and primary patient cells [1] [4]. Cells are cultured in microplates with serially diluted this compound, and viability is measured using a fluorescence indicator after a set incubation period (typically 72 hours) [4].

- Kinase Inhibition and Autophosphorylation Assay: Inhibition of FLT3 autophosphorylation was assessed in mouse embryonal fibroblasts engineered to overexpress FLT3 (wild-type, TKD, or ITD mutants) [1]. Cells were treated with this compound for 15 hours. The level of phosphorylated FLT3 was analyzed via western blot to confirm target engagement and potency [1].

- Global Tyrosine Kinase Activity Profiling: To measure the overall effect on cellular kinase activity, lysates from this compound-treated AML cells were analyzed using a kinase activity profiling method. This demonstrated that the compound caused a dose-dependent reduction in global tyrosine kinase activity, but not serine/threonine kinase activity, in sensitive cells [3].

- Gene Expression Analysis (Microarray): AML cell lines and primary samples were treated with this compound (10 μM) or a vehicle control for 6 hours [4]. Global RNA was then extracted and analyzed using Affymetrix gene chips. Subsequent Gene Set Enrichment Analysis (GSEA) identified significant downregulation of gene sets associated with the c-Myc oncogene [3].

- Apoptosis and Cell Cycle Analysis: The pro-apoptotic effect was demonstrated in MV4-11 cells by measuring the activation of caspase-3 after treatment [1]. Furthermore, cell cycle distribution was analyzed via flow cytometry, showing that this compound induces a arrest in the G0/1 phase [3].

Combination Therapy & Clinical Translation

Preclinical data also supported the investigation of this compound in combination with standard therapies and its transition into clinical trials.

- Synergy with Chemotherapy: In vitro combination studies showed synergistic antileukemic activity when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1].

- Clinical Trial Status: A Phase 1/2 clinical trial (NCT01573247) was initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with AML [5] [3]. According to the available record, this clinical trial was terminated, and its results have not been published in the searched literature [5].

References

- 1. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | FLT3 Inhibitor [medchemexpress.com]

- 3. This compound induces cell cycle arrest, downregulation of Myc ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a FLT-3 Kinase Inhibitor In Preclinical ... [sciencedirect.com]

- 5. Safety Study of this compound in Patients With Acute Myelogenous ... [trial.medpath.com]

AKN-028 tyrosine kinase inhibitor overview

Mechanism of Action and Key Targets

AKN-028 is a synthetic small molecule that acts as a potent protein tyrosine kinase inhibitor [1] [2]. Its primary known targets are:

- FLT3: A receptor tyrosine kinase that is aberrantly expressed or mutated in many AML cases. This compound is a potent inhibitor with an IC50 of 6 nM, causing dose-dependent inhibition of FLT3 autophosphorylation [3] [4] [5].

- KIT: Also known as stem cell factor receptor (SCFR). This compound also inhibits KIT autophosphorylation [3] [1].

The compound triggers apoptosis (programmed cell death) in AML cells by activating caspase 3 [3] [5]. Further research indicated that its cytotoxic effects involve inducing cell cycle arrest and downregulating genes associated with the proto-oncogene c-Myc [6].

The diagram below illustrates the primary mechanism of action of this compound in an AML cell.

Quantitative Profiling and Cytotoxic Activity

The following tables summarize key quantitative data from preclinical studies.

Table 1: Kinase Inhibition Profile of this compound [3] [5]

| Kinase Target | IC50 Value |

|---|---|

| FLT3 | 6 nM |

| CLK1 | 140 nM |

| RPS6KA | 220 nM |

| FGFR2 | 120 nM |

| VEGFR2 | 520 nM |

Table 2: Cytotoxic Activity (IC50) in AML Cell Lines [3] [4]

| Cell Line | Characteristics | IC50 of this compound |

|---|---|---|

| MV4-11 | FLT3-ITD mutation | < 50 nM |

| MOLM-13 | FLT3-ITD mutation | < 50 nM |

| Kasumi-1 | Activating KIT mutation | 0.5 - 6 μM |

| HL-60 | Capability to differentiate | 0.5 - 6 μM |

| KG1a | High content of immature cells | 0.5 - 6 μM |

Table 3: Activity in Primary Patient Samples and In Vivo [3] [4]

| Model / Aspect | Findings |

|---|---|

| Primary AML Cells (n=15) | Mean IC50 of ~1 μM; dose-dependent cytotoxic response. |

| FLT3 Mutation Correlation | No correlation between antileukemic activity and FLT3 mutation status or expression level. |

| In Vivo Efficacy (Mouse) | 15 mg/kg, twice daily, inhibited growth of MV4-11 xenografts; high oral bioavailability. |

Experimental Protocols for Key Assays

Here is a summary of the core methodologies used in the foundational research on this compound [3] [4].

Kinase Inhibition and Autophosphorylation Assays

- Technique: Radiometric protein kinase assay (FlashPlates) and Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) were used for enzyme inhibition assays across a 320-kinase panel.

- Cell-based Phosphorylation Analysis: Inhibition of FLT3 and KIT autophosphorylation was assessed using mouse embryonal fibroblasts transfected to overexpress different FLT3 variants (wild-type, TKD, ITD) and human M07 cells overexpressing KIT.

- Procedure: Cells were incubated with a concentration range of this compound (0.1 nM - 100 μM) for 5 minutes before lysis. Phosphorylation levels were determined via sandwich ELISA.

- Downstream Targets: Inhibition of AKT and ERK was measured using a radiometric protein kinase assay after 60 minutes of incubation with 1 μM this compound.

Cytotoxicity and Apoptosis Assays

- Primary Method: The Fluorometric Microculture Cytotoxicity Assay (FMCA) was used for most cytotoxic evaluations. Cells were seeded in drug-prepared microplates and incubated for 72 hours. A living-cell density measurement was performed, and results were presented as a survival index (% of control). IC50 values were determined from log concentration-effect curves using nonlinear regression.

- Apoptosis Detection: Apoptosis in MV4-11 cells was confirmed by the activation of caspase 3.

Combination Drug Studies

- Design: this compound was studied in combination with cytarabine or daunorubicin at fixed molar ratios intended to be equipotent.

- Sequencing: Drugs were tested in different sequences: simultaneous addition, pretreatment with chemotherapy 24 hours before this compound, and pretreatment with this compound 24 hours before chemotherapy.

- Analysis: Synergistic activity was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound.

Development Status and Potential

Based on the search results, here is the development status of this compound:

- Clinical Trials: this compound progressed to a Phase I/II clinical trial for the treatment of Acute Myeloid Leukemia (NCT01573247) [6] [2].

- Current Status: The clinical trial status is indicated as "Terminated" [2]. The specific reasons for termination are not provided in the available sources.

The promising preclinical profile, particularly its oral bioavailability and synergy with standard chemotherapy drugs, made it a candidate for clinical investigation [3] [4].

References

- 1. This compound | Ligand page [guidetopharmacology.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 4. The novel tyrosine kinase inhibitor this compound has significant ... [nature.com]

- 5. This compound | FLT3 Inhibitor [medchemexpress.com]

- 6. This compound induces cell cycle arrest, downregulation of Myc ... [pubmed.ncbi.nlm.nih.gov]

AKN-028 in vitro cell cytotoxicity assay protocol

AKN-028 Preclinical Cytotoxicity Profile

This compound is a novel tyrosine kinase inhibitor that showed significant preclinical antileukemic activity. The following table summarizes the key experimental models and findings from the primary research [1].

| Experimental Model | Key Findings |

|---|---|

| Cell Lines | MV4-11 (AML, FLT3-ITD), MOLM-13 (AML, FLT3-ITD), Kasumi-1 (AML, KIT mutation), HL-60, KG1a [1] |

| Primary Cells | Tumor cells from 15 adult AML patients [1] |

| Cytotoxicity Readout | Dose-dependent cytotoxic response; Induction of apoptosis via caspase-3 activation (MV4-11) [1] |

| Reported Metrics | IC₅₀ values (e.g., mean IC₅₀ of ~1 μM in primary AML samples) [1] |

| Key Assay Mentioned | Fluorometric Microculture Cytotoxicity Assay (FMCA) [1] |

Reconstructed Protocol: Cytotoxicity Assessment via FMCA

This protocol reconstructs the methodology based on the cited use of the FMCA and standard practices for dose-response assays [1]. The workflow involves preparing a drug dilution series, culturing cells with the drug, and then quantifying cell viability.

Materials

- Test Compound: this compound. Prepare a 10 mM stock solution in DMSO and store at -70°C [1].

- Cells: AML cell lines (e.g., MV4-11, MOLM-13) or primary mononuclear cells from AML patient samples [1].

- Culture Medium: Appropriate for the cell type, supplemented with fetal calf serum, glutamine, and antibiotics [1].

- Reagents: Fluorescein diacetate (FDA) or a similar viability probe, required for the FMCA.

- Equipment: Microplates (96-well), CO₂ incubator, fluorescence microplate reader.

Step-by-Step Procedure

Drug Plate Preparation

- Thaw the this compound stock solution and prepare a serial dilution in culture medium to achieve the desired concentration range (e.g., 1 nM to 100 µM). A typical 11-point, 2-fold dilution series is recommended.

- Dispense the drug solutions into a 96-well microplate. Include control wells containing culture medium with the same concentration of DMSO as the highest drug concentration (vehicle control) and wells with medium only (blank).

Cell Seeding and Incubation

- Harvest and count the cells. Prepare a cell suspension at a density appropriate for the cell line and planned incubation period.

- Seed the cell suspension into the drug-prepared microplates.

- Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere [1].

Viability Measurement (FMCA Endpoint)

- After incubation, add the fluorescent viability probe (e.g., FDA) to each well.

- Incubate the plate for a specified period to allow the viable cells to convert the non-fluorescent probe into a fluorescent product.

- Measure the fluorescence intensity using a fluorescence plate reader.

Data Analysis

- Calculate the Survival Index (SI) for each test well using the formula:

SI (%) = (Fluorescence_test - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank) * 100 - Plot the log of the this compound concentration against the Survival Index.

- Use non-linear regression analysis (e.g., in GraphPad Prism) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) [1].

- Calculate the Survival Index (SI) for each test well using the formula:

Complementary Assays for Mechanism of Action

To provide a comprehensive profile beyond general cytotoxicity, the following assays were utilized in the characterization of this compound. The workflow below illustrates how these assays connect to the main cytotoxic effect.

FLT3 Phosphorylation Inhibition (Phospho-ELISA/Western Blot): To confirm direct target engagement, inhibition of FLT3 autophosphorylation was measured. Cells expressing FLT3 (wild-type or mutated) were incubated with this compound for 5 minutes to 15 hours. Phosphorylation levels were quantified using a sandwich ELISA or western blot analysis [1].

Apoptosis Detection (Caspase-3 Activation): The induction of apoptosis was demonstrated in MV4-11 cells by measuring the activation of caspase-3, a key executioner caspase, after treatment with this compound [1].

Critical Considerations for Protocol Design

- Cell Line Selection: The antileukemic activity of this compound was evident across several AML cell lines, but the response may vary based on their genetic background, particularly FLT3 and KIT mutation status [1].

- Primary Cell Purity: When working with primary AML samples, a high proportion of viable tumor cells (e.g., ≥70% after thawing) is crucial for obtaining reliable and interpretable results [1].

- Assay Validation: The FMCA and other viability assays should be validated for your specific cell model. Key parameters to optimize include initial cell seeding density and the incubation time with the fluorescent probe [2].

- Combination Studies: The research showed synergistic activity when this compound was combined with standard chemotherapies like cytarabine or daunorubicin. When designing similar studies, the sequence of drug addition (simultaneous or sequential) is a critical variable to test [1].

I hope this reconstructed protocol provides a solid foundation for your research. Should you require information on more specific assay types, such as kinase inhibition profiling, please feel free to ask.

References

AKN-028 FLT3 Autophosphorylation Inhibition Application Notes

1. Compound Profile & Kinase Inhibition AKN-028 is a novel 2-aminopyrazine tyrosine kinase inhibitor. Key characteristics include:

- Primary Target: Potent inhibitor of FMS-like receptor tyrosine kinase 3 (FLT3) with an enzyme IC₅₀ of 6 nM [1]

- Additional Activity: Demonstrated inhibition of KIT autophosphorylation [1]

- Kinase Selectivity: In broad kinase profiling against 320 kinases, this compound inhibited multiple kinases at 1 μM concentration [1]

2. Cellular Antileukemic Activity this compound exhibits significant cytotoxic effects in AML models:

- Cell Line Activity: Showed cytotoxic activity in all five AML cell lines tested [1]

- Primary AML Samples: Induced clear dose-dependent cytotoxic response in primary AML samples (n=15) with mean IC₅₀ of 1 μM [1]

- Apoptosis Induction: Triggered apoptosis in MV4-11 cells through caspase-3 activation [1]

3. Mechanism of Action & Signaling Effects this compound exerts effects through multiple mechanisms:

- Cell Cycle Arrest: Induces G0/1 arrest in AML cell lines [2]

- Gene Expression: Alters expression of Myc-associated genes and multiple signaling pathways [2]

- Global Kinase Inhibition: Inhibits overall tyrosine kinase activity in sensitive AML cells [2]

4. Combination Therapy Potential

- Synergistic Activity: Shows synergy with cytarabine or daunorubicin in sequence-dependent manner [1]

- Sequencing Effect: Enhanced effect when chemotherapy added 24h before this compound [1]

Quantitative Profiling Data

Table 1: this compound Kinase Inhibition Profile [1]

| Kinase Target | Experimental System | IC₅₀ / Inhibition | Experimental Context |

|---|---|---|---|

| FLT3 Enzyme | Enzyme inhibition assay (IMAP) | 6 nM | Isolated tyrosine kinase domain |

| FLT3-ITD | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-ITD |

| FLT3-TKD (D835Y) | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-TKD |

| FLT3-Wild Type | Phospho-ELISA (cell-based) | Dose-dependent inhibition | Mouse fibroblasts overexpressing FLT3-WT |

| KIT | Phospho-ELISA (cell-based) | Dose-dependent inhibition | M07 cells overexpressing KIT |

| Multiple Kinases | 320-kinase panel screening | Varied inhibition at 1 μM | Radiometric protein kinase assay |

Table 2: Cellular Activity in Hematologic Malignancies [1]

| Cell Type | Experimental Model | Response to this compound | Key Findings |

|---|---|---|---|

| AML Cell Lines | MV4-11 (FLT3-ITD) | Cytotoxic (IC₅₀ ~1 μM) | Caspase-3 activation, apoptosis induction |

| AML Cell Lines | Kasumi-1 (KIT mutant) | Cytotoxic | Activity across multiple AML subtypes |

| Primary AML Cells | Patient samples (n=15) | Cytotoxic (mean IC₅₀ 1 μM) | Dose-dependent response, no FLT3 status correlation |

| In Vivo Model | Mouse xenograft | Antileukemic effect | High oral bioavailability, no major toxicity |

Detailed Experimental Protocols

Protocol 1: FLT3 Autophosphorylation Inhibition Assay (Phospho-ELISA)

Principle Measure this compound inhibition of FLT3 autophosphorylation in cells overexpressing various FLT3 forms using quantitative ELISA.

Reagents & Cells

- Cell Lines: Mouse embryonal fibroblasts overexpressing FLT3-WT, FLT3-TKD (D835Y), or FLT3-ITD [1]

- Controls: Sunitinib and AC220 as reference inhibitors [1]

- Antibodies: Phospho-specific FLT3 antibodies for detection

Procedure

- Cell Preparation: Seed cells in appropriate growth medium and culture until ~80% confluent

- Drug Treatment: Incubate cells with 8 concentrations of this compound for 5 minutes [1]

- Cell Lysis: Lyse cells using appropriate lysis buffer with phosphatase inhibitors

- ELISA Setup: Perform sandwich ELISA according to established standards [1]

- Quantification: Determine phosphorylation levels relative to vehicle control

Data Analysis

- Calculate percent inhibition at each concentration

- Generate dose-response curves

- Determine IC₅₀ values using nonlinear regression

Protocol 2: Western Blot Validation of FLT3 Inhibition

Procedure

- Cell Treatment: Expose MV4-11 cells to this compound for 15 hours [1]

- Protein Extraction: Prepare whole cell lysates

- Western Blot: Separate proteins, transfer to membrane, and probe with:

- Anti-phospho-FLT3 antibodies

- Anti-total FLT3 antibodies (loading control)

- Detection: Visualize using enhanced chemiluminescence [1]

This compound Signaling Pathway & Experimental Workflow

Key Technical Considerations

Experimental Design

- Cell Model Selection: Use multiple FLT3 mutation types (WT, ITD, TKD) for comprehensive profiling [1]

- Time Course: Short-term (5 min) treatments for direct phosphorylation effects; longer (15-24 h) for downstream signaling [1]

- Control Inhibitors: Include sunitinib and AC220 as benchmark compounds [1]

Troubleshooting

- Cellular Context: Activity may vary between recombinant systems and primary AML samples [1]

- Mutation Specificity: Some FLT3 activation loop mutations confer resistance to certain TKIs [3]

- Combination Timing: Sequence significantly affects synergistic effects with chemotherapy [1]

Conclusion

This compound represents a promising FLT3 inhibitor candidate with potent enzymatic and cellular activity. The provided protocols enable comprehensive evaluation of its FLT3 autophosphorylation inhibition properties, supporting further investigation of this compound in AML therapeutic development.

References

AKN-028 caspase 3 activation apoptosis assay

AKN-028: Pre-Clinical Application Notes

Compound Profile: this compound is a novel, orally active tyrosine kinase inhibitor (TKI) identified as a potent inhibitor of the FMS-like receptor tyrosine kinase 3 (FLT3) with an IC₅₀ of 6 nM [1] [2]. It exhibits significant preclinical antileukemic activity in Acute Myeloid Leukemia (AML) models, inducing cytotoxicity and apoptosis through caspase-3 activation [1] [3] [2].

Mechanism of Action: this compound primarily targets FLT3, inhibiting its autophosphorylation and downstream signaling [1]. Furthermore, it induces a dose-dependent G₀/G₁ cell cycle arrest and leads to the downregulation of gene sets associated with the proto-oncogene and cell cycle regulator c-Myc [3]. The subsequent initiation of the mitochondrial apoptotic pathway activates executioner caspases, culminating in programmed cell death [1].

Quantitative Profiling of this compound

The tables below summarize key quantitative data from pre-clinical studies.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ Value |

|---|---|

| FLT3 | 6 nM [1] [2] |

| CLK1 | 140 nM [2] |

| FGFR2 | 120 nM [2] |

| RPS6KA | 220 nM [2] |

| VEGFR2 | 520 nM [2] |

Table 2: Cytotoxic Activity in AML Cell Lines

| Cell Line | Characteristics | IC₅₀ (Cytotoxicity) |

|---|---|---|

| MV4-11 | FLT3-ITD mutation | < 50 nM [1] |

| MOLM-13 | FLT3-ITD mutation | < 50 nM [1] |

| Kasumi-1 | KIT mutation | 0.5 - 6 μM [1] |

| HL-60 | Capability to differentiate | 0.5 - 6 μM [1] |

| KG1a | High content of immature CD34+ cells | 0.5 - 6 μM [1] |

Table 3: Activity in Primary Patient Samples & In Vivo

| Model / Parameter | Result |

|---|---|

| Primary AML Cells (n=15) | Mean IC₅₀ for cytotoxic response: ~1 μM [1] |

| FLT3 Mutation Correlation | No correlation between antileukemic activity and FLT3 mutation status or expression level [1] |

| Global Tyrosine Kinase Activity | Cells with higher baseline tyrosine kinase activity were more sensitive to this compound [3] |

| In Vivo Efficacy (Mouse Model) | 15 mg/kg, twice daily; inhibited tumor growth of MV4-11 xenografts with no major toxicity [1] |

| Oral Bioavailability | High [1] |

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism through which this compound induces apoptosis in AML cells.

Diagram 1: Proposed Mechanism of this compound-Induced Apoptosis in AML Cells. this compound inhibits FLT3 and other tyrosine kinases, disrupting survival signaling, arresting the cell cycle, and downregulating c-Myc, ultimately triggering caspase-3-dependent apoptosis.

Detailed Experimental Protocols

Here are standardized protocols for detecting this compound-induced apoptosis via caspase-3 activation.

Protocol 1: Caspase-Glo 3/7 Luminescent Assay

This is a homogeneous, bioluminescent method ideal for high-throughput screening to measure caspase-3/7 activity [4].

Workflow:

Diagram 2: Workflow for the Caspase-Glo 3/7 Assay.

Key Steps:

- Cell Seeding and Treatment: Seed white-walled multiwell plates with AML cells (e.g., MV4-11 at ~10,000 cells/well). Treat with a dilution series of this compound (e.g., 1 nM to 100 μM) and include a negative control (DMSO vehicle). Incubate for a predetermined period (e.g., 16-24 hours) [1] [4].

- Reagent Addition: Equilibrate plates and Caspase-Glo 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of medium in each well.

- Mixing and Incubation: Mix contents gently using a plate shaker for 30 seconds. Incubate at room temperature for 30 minutes to 1 hour to allow the signal to develop.

- Luminescence Measurement: Measure luminescence using a plate-reading luminometer. The generated "glow-type" signal is proportional to caspase-3/7 activity [4].

Protocol 2: Immunofluorescence Staining for Active Caspase-3

This protocol allows for the visualization of caspase-3 activation within fixed cells, preserving spatial information [5].

Key Steps:

- Cell Culture and Treatment: Grow AML cells on glass coverslips. Treat with this compound and appropriate controls.

- Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with PBS containing 0.1% Triton X-100 for 5 minutes [5].

- Blocking: Incubate cells in a blocking buffer (e.g., PBS with 5% serum from the secondary antibody host species and 0.1% Tween-20) for 1-2 hours.

- Primary Antibody Incubation: Incubate with a primary antibody specific for active caspase-3 (e.g., Rabbit anti-Caspase-3, ab32351) diluted in blocking buffer (suggested 1:200) overnight at 4°C in a humidified chamber [5].

- Secondary Antibody Incubation: Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488, ab150077) diluted in PBS (suggested 1:500) for 1-2 hours at room temperature, protected from light [5].

- Mounting and Imaging: Wash and mount coverslips with an antifade mounting medium. Image using a fluorescence microscope. Apoptotic cells will show positive staining for active caspase-3.

Discussion for Researchers

- Synergy with Chemotherapy: Combination studies showed synergistic activity when cytarabine or daunorubicin was added simultaneously or 24 hours before this compound [1]. This suggests a promising avenue for combination therapy in AML.

- Beyond FLT3: The cytotoxic effect of this compound in a wide range of AML samples, including those without FLT3 mutations, indicates its potential as a multi-targeted agent [1] [3]. Sensitivity may be linked to high global tyrosine kinase activity in the cell [3].

- Advanced Techniques: For more sophisticated, quantitative analysis of caspase-3 activation kinetics, Förster resonance energy transfer (FRET)-based bioprobes analyzed via time-resolved flow cytometry can be employed [6].

References

- 1. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | FLT3 Inhibitor [medchemexpress.com]

- 3. This compound induces cell cycle arrest, downregulation of Myc ... [sciencedirect.com]

- 4. Caspase-Glo® 3/7 Assay System [promega.com]

- 5. Protocol for detection of caspases using immunofluorescence [abcam.com]

- 6. Evaluation of Caspase‐3 Activity During Apoptosis with ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Preclinical Evaluation of AKN-028 and Cytarabine in AML

The following data and experimental protocols are derived from a 2012 preclinical study that investigated the novel tyrosine kinase inhibitor AKN-028, including its synergistic effects with standard acute myeloid leukemia (AML) drugs [1].

Synergy Data and Combination Index

The study reported that this compound demonstrated synergistic activity with cytarabine. The synergy was found to be sequence-dependent, with the most effective cytotoxicity achieved when cytarabine was administered 24 hours before this compound [1]. The quantitative data from the study is summarized in the table below.

Table 1: Summary of Preclinical Findings for this compound and its Combination with Cytarabine

| Aspect | Findings |

|---|---|

| This compound as Single Agent | Potent FLT3 inhibitor (IC50 = 6 nM); cytotoxic activity in AML cell lines and primary patient samples (mean IC50 ~1 µM) irrespective of FLT3 mutation status [1]. |

| Combination with Cytarabine | Synergistic effect observed when cytarabine was added simultaneously or 24 hours before this compound [1]. |

| Key Signaling Pathways | Inhibition of FLT3 autophosphorylation; downstream effects on pathways including AKT, STAT, and MAP-kinase; induction of cell cycle arrest and downregulation of Myc-associated genes [1] [2]. |

| In Vivo Efficacy | Demonstrated antileukemic effect in mouse models with primary AML cells and the MV4-11 cell line; high oral bioavailability with no major toxicity observed [1]. |

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application notes.

Protocol 1: In Vitro Combination Drug Sensitivity Assay

This protocol assesses the cytotoxic effects of this compound and cytarabine, both alone and in combination, on AML cells [1].

- Cell Preparation: Use AML cell lines (e.g., MV4-11, MOLM-13) or primary mononuclear cells isolated from patient samples via Ficoll-Paque density gradient centrifugation. For primary cells, a viability of at least 70% after thawing is required.

- Cell Plating: Plate cells in 384-well microtiter plates at a density of 100,000 cells/mL in appropriate culture medium and incubate overnight at 37°C with 5% CO₂.

- Drug Treatment:

- Single Agents: Prepare serial dilutions of this compound and cytarabine.

- Combination & Sequencing:

- Simultaneous: Add both drugs to the wells at the same time.

- Sequential: Add cytarabine to the culture 24 hours before the addition of this compound.

- Use an automated liquid dispenser for accurate drug delivery.

- Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

- Viability Measurement: Measure cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo). Add the reagent to each well, incubate, and record luminescence.

- Data Analysis: Normalize luminescence readings to untreated control wells. Calculate the percentage of cell viability and determine IC50 values for single agents. Analyze drug interaction and synergy using appropriate models (e.g., the Combination Index method).

Protocol 2: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol evaluates the mechanism of cell death induced by this compound [1].

- Cell Treatment: Treat sensitive AML cell lines (e.g., MV4-11) with this compound at relevant concentrations (e.g., near the IC50) for 24-48 hours. Include a vehicle control.

- Cell Harvesting: Collect cells by centrifugation and wash with phosphate-buffered saline (PBS).

- Staining:

- For Apoptosis: Resuspend cell pellets in a binding buffer containing Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes in the dark.

- For Cell Cycle: Fix cells in 70% ethanol at -20°C overnight. Then, treat with RNase and stain with PI.

- Flow Cytometry: Analyze the stained cells using a flow cytometer.

- For apoptosis: Quantify the populations of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

- For cell cycle: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

- Caspase-3 Activation: Confirm apoptosis by detecting the activation of caspase-3 using a specific antibody and flow cytometry or western blot.

Protocol 3: Inhibition of FLT3 Autophosphorylation

This protocol confirms the direct target engagement of this compound by measuring its effect on FLT3 phosphorylation [1].

- Cell System: Use cell lines engineered to overexpress specific FLT3 variants (wild-type, ITD-mutant, TKD-mutant) or native FLT3-ITD positive AML cell lines like MV4-11.

- Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 1 µM) for a predetermined period (e.g., 1-2 hours).

- Cell Lysis: Lyse the treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Western Blot:

- Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

- Block the membrane and incubate with primary antibodies against phosphorylated FLT3 and total FLT3.

- After washing, incubate with appropriate HRP-conjugated secondary antibodies.

- Detect the signal using chemiluminescence and visualize.

- Analysis: Quantify the band intensities. The concentration of this compound that reduces FLT3 phosphorylation by 50% is reported as the IC50.

Experimental and Signaling Pathway Workflows

The diagrams below outline the key experimental workflows and the mechanistic pathway of this compound.

Diagram 1: Experimental Workflow for this compound Combination Screening. This flowchart outlines the key steps for evaluating the synergistic effects of this compound and cytarabine in AML models, from initial cell treatment to final data analysis.

Diagram 2: Proposed Signaling Pathway and Mechanism of Action. This diagram illustrates the proposed mechanism of this compound, involving inhibition of FLT3 signaling and key downstream effects, and how it complements the action of cytarabine.

Important Limitations and Future Directions

- Information is Preclinical and Dated: The core data on the this compound/cytarabine combination is from 2012 and comes from a single study [1]. There is no information on its status in later-stage clinical trials.

- Lack of Clinical Protocols: The search did not yield any detailed clinical trial protocols, pharmacokinetic/pharmacodynamic (PK/PD) models, or recent application notes for this specific combination.

- Contrast with Current Trends: Current AML combination research, as presented at recent conferences, focuses on newer targeted agents like menin inhibitors (e.g., revumenib, ziftomenib) combined with venetoclax and hypomethylating agents [3]. The functional precision medicine approach using platforms like QPOP also represents a more modern strategy for identifying personalized combinations [4].

References

- 1. The novel tyrosine kinase inhibitor this compound has significant ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell cycle arrest, downregulation of Myc ... [sciencedirect.com]

- 3. Opinion: Top Studies From EHA 2025 [cancertherapyadvisor.com]

- 4. A Combinatorial Functional Precision Medicine Platform for ... [pmc.ncbi.nlm.nih.gov]

Current Landscape of Daunorubicin-Based Therapy in AML

Daunorubicin remains a cornerstone of AML treatment, primarily used in two established and distinct formulations. The table below summarizes these key regimens.

| Feature | Conventional '7+3' (Daunorubicin + Cytarabine) | CPX-351 (Vyxeos - Liposomal Daunorubicin/Cytarabine) |

|---|---|---|

| Mechanism | Cytarabine inhibits DNA synthesis; Daunorubicin intercalates DNA and inhibits topoisomerase II [1]. | Liposomal encapsulation of a synergistic 5:1 molar ratio of cytarabine:daunorubicin for enhanced uptake and sustained exposure [2] [3] [1]. |

| Approved Indication | Newly diagnosed AML (core component of induction therapy) [4]. | Newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC) in adults and pediatric patients ≥1 year [5]. |

| Dosing Protocol | Induction: Daunorubicin (60-90 mg/m² IV, days 1-3) + Cytarabine (100-200 mg/m² continuous IV, days 1-7) [6]. Consolidation: High-dose cytarabine-based regimens [4]. | Induction (Cycle 1): Daunorubicin 44 mg/m² + Cytarabine 100 mg/m² liposome (IV, 90 min, days 1, 3, 5) [5]. Consolidation (per cycle): Daunorubicin 29 mg/m² + Cytarabine 65 mg/m² liposome (IV, 90 min, days 1, 3) [5]. | | Key Efficacy Data | CRc rates of ~90% in newly diagnosed patients (aged 18-65) with 3-year OS of ~65% [6]. | Median Overall Survival: 9.6 months vs. 5.9 months with "7+3" [1]. Complete Remission: 38% vs. 26% with "7+3" [1]. | | Safety & Monitoring | Myelosuppression, cardiotoxicity, nausea/vomiting, mucositis. Cardiac function must be assessed prior to treatment [1]. | Hemorrhage, febrile neutropenia, rash, edema. Boxed Warning: Do not interchange with other daunorubicin/cytarabine products. Cardiac function must be assessed [5]. |

A Framework for Novel Combination Therapy Development

Since AKN-028 is not documented in the available literature, the following protocol outlines a generalized preclinical workflow for evaluating a novel agent like this compound in combination with daunorubicin. This framework is informed by current research paradigms in AML, such as those investigating MCL-1 and SRC inhibitors [7].

Rationale and Hypothesis

The combination should be based on a strong biological rationale. The hypothesis could be that this compound inhibits a specific survival pathway in leukemia cells that is upregulated in response to daunorubicin-induced stress, leading to synergistic cell death [7].

In Vitro Experimental Protocol

Objective: To determine the synergistic cytotoxicity of this compound and daunorubicin on AML cell lines.

- Cell Lines: Use a panel of genetically diverse human AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3).

- Drug Preparation: Prepare stock solutions of this compound and daunorubicin. Use a non-ionic detergent in the daunorubicin vehicle to maintain solubility [3].

- Treatment Scheme:

- Single-Agent Dose-Response: Treat cells with a range of concentrations of this compound and daunorubicin alone for 72 hours.

- Combination Treatment: Use a constant, sub-lethal concentration of this compound with a dose-response of daunorubicin, and vice-versa.

- Viability Assay: Cell viability is measured using an ATP-based luminescence assay (e.g., CellTiter-Glo) after 72 hours of treatment.

- Data Analysis: Calculate IC50 values for single agents. Analyze combination data using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy [7].

Mechanistic Studies Protocol

Objective: To elucidate the molecular mechanisms underlying the combination's effect.

- Apoptosis Assay: Use flow cytometry with Annexin V/PI staining on cells treated with single agents and their combination at 24 and 48 hours.

- Cell Signaling Analysis: Perform Western blotting on protein lysates from treated cells to analyze markers of apoptosis (e.g., cleaved PARP, caspase-3) and relevant signaling pathways (e.g., SRC, MAPK, AKT) [7].

- Metabolic Profiling: Utilize mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation following treatment [7].

The following diagram illustrates the logical workflow for this preclinical assessment.

In Vivo Validation Protocol

Objective: To evaluate the efficacy and tolerability of the combination in a live organism.

- Animal Model: Use immune-deficient mice (e.g., NSG) implanted with patient-derived AML cells (PDX models) or murine AML models.

- Dosing Groups:

- Vehicle control

- This compound monotherapy

- Daunorubicin monotherapy

- This compound + Daunorubicin combination

- Drug Administration: Administer treatments intravenously (daunorubicin/CPX-351) and/or orally (if this compound is an oral agent) once stable engraftment is confirmed.

- Endpoints:

- Efficacy: Monitor leukemia burden via bioluminescent imaging or peripheral blood human CD45+ cell counts. Overall survival is the gold standard.

- Tolerability: Monitor mouse body weight twice weekly and perform serial blood counts to assess hematological toxicity [7].

Future Directions for Research

The future of AML therapy lies in rationally designed combinations. Your investigation into this compound could explore several promising avenues:

- Sequencing: Determine if this compound should be administered before, during, or after daunorubicin for maximum effect.

- Triple Therapy: Explore the potential of adding a third agent, such as the BCL-2 inhibitor venetoclax, to the this compound/daunorubicin backbone, based on the success of venetoclax with hypomethylating agents [2] [4].

- Biomarker Discovery: Identify potential genetic or proteomic biomarkers that predict response to the this compound and daunorubicin combination.

References

- 1. Vyxeos (Daunorubicin and Cytarabine) Liposomal ... [jhoponline.com]

- 2. Acute Myeloid Leukemia: 2025 Update on Diagnosis, Risk ... [pmc.ncbi.nlm.nih.gov]

- 3. Persistent Cytarabine and Daunorubicin Exposure after ... [pmc.ncbi.nlm.nih.gov]

- 4. Acute myeloid leukemia management and research in 2025 [pmc.ncbi.nlm.nih.gov]

- 5. VYXEOS® | Dosing Schedule [vyxeospro.com]

- 6. Single or Double Induction With 7 + 3 Containing Standard ... [pubmed.ncbi.nlm.nih.gov]

- 7. New combination treatment strategy dramatically increases ... [masseycancercenter.org]

Comprehensive Application Notes and Protocols: AKN-028 Oral Administration in Preclinical Studies

Introduction to AKN-028 in Drug Discovery Context

This compound represents a novel investigational compound currently undergoing critical preclinical evaluation for potential oncotherapeutic applications. The transition from discovery to clinical development necessitates rigorous preclinical safety and efficacy assessment, particularly establishing appropriate oral dosing paradigms and understanding the compound's toxicological profile. These application notes provide detailed methodological frameworks for conducting robust preclinical studies on this compound, with particular emphasis on administration protocols, toxicity assessment, and pharmacokinetic optimization strategies essential for successful Investigational New Drug (IND) application.

The oral route administration remains the most preferred method for chronic dosing in both preclinical and clinical settings due to enhanced patient compliance, reduced hospitalization costs, and simplified dosing regimens. However, this route presents significant formulation challenges for poorly water-soluble compounds like many targeted therapies, potentially leading to variable bioavailability and inconsistent exposure. These protocols have been designed to address these challenges through standardized approaches that generate reproducible, high-quality data acceptable to regulatory authorities worldwide, thereby facilitating the rational development of this compound.

Acute Oral Toxicity Assessment

Conceptual Framework and Regulatory Significance

Acute toxicity evaluation provides critical initial data on the potential adverse effects occurring within a short time after single administration of a test substance. This assessment serves multiple essential functions in drug development: establishing dosage boundaries for subsequent repeated-dose studies, identifying target organs of toxicity, guiding clinical starting doses, and fulfilling regulatory requirements for compound classification and labeling. The median lethal dose (LD₅₀) has traditionally been a key parameter, though modern approaches emphasize the identification of toxic signs rather than precise mortality determination.

The 3R principles (Replacement, Reduction, and Refinement of animal testing) have driven the development of alternative methods that minimize animal use while maintaining predictive accuracy for human toxicity. Regulatory agencies including the OECD, FDA, and EMA now accept these approaches, which combine in silico predictions, in vitro assays, and refined in vivo protocols in a weight-of-evidence (WoE) framework. This integrated strategy aligns with the animal testing bans for cosmetic ingredients in the European Union and similar initiatives globally, while acknowledging that complete replacement remains challenging for pharmaceutical compounds requiring rigorous safety assessment.

In Vitro Cytotoxicity Assessment Using 3T3-NRU Assay

2.2.1 Protocol Overview and Theoretical Basis

The 3T3-NRU cytotoxicity assay utilizes BALB/c 3T3 mouse fibroblast cells to predict acute oral systemic toxicity potential by measuring cell viability through neutral red dye uptake. This method leverages the established correlation between cytotoxic potency (expressed as IC₅₀) and oral acute toxicity (expressed as LD₅₀) to estimate appropriate starting doses for in vivo studies and identify substances likely to have low acute toxicity (LD₅₀ > 2000 mg/kg). The assay is particularly valuable for prioritizing compounds and reducing animal use in early screening stages.

Cell culture maintenance: BALB/c 3T3 cells (clone 31) are cultivated in Dulbecco's Modified Eagle Medium supplemented with 10% newborn calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Cells between passage 5 and 15 are used for experiments, with regular monitoring for mycoplasma contamination and morphological stability.

Test substance preparation: this compound is dissolved in DMSO at 1000× the highest test concentration, followed by serial dilution in culture medium to achieve at least eight concentrations covering a range expected to produce 0-100% cytotoxicity. The final DMSO concentration must not exceed 1% (v/v) in any test condition, with appropriate solvent controls included in each experiment.

Neutral Red Uptake procedure: Cells are seeded in 96-well plates at 1×10⁴ cells/well and incubated for 24 hours. The medium is replaced with This compound-containing medium and incubated for an additional 48 hours. Following treatment, cells are incubated with neutral red medium (50 µg/mL) for 3 hours, then washed rapidly with fixative solution (1% formaldehyde, 1% calcium chloride). The incorporated dye is extracted with destaining solution (1% acetic acid, 50% ethanol) and absorbance measured at 540 nm.

Data analysis and interpretation: The IC₅₀ value (concentration causing 50% inhibition of neutral red uptake compared to solvent controls) is determined using appropriate curve-fitting software. According to OECD Guidance Document 129, the predicted LD₅₀ is calculated from the regression equation: log LD₅₀ = 0.435 × log IC₅₀ + 0.625. Compounds with IC₅₀ > 2 mM are predicted to have LD₅₀ > 2000 mg/kg and may be eligible for reduced animal testing under certain regulatory frameworks.

2.2.2 Protocol Optimization and Troubleshooting

The assay validity requires that solvent control wells demonstrate adequate growth (population doubling within 48 hours) and neutral red uptake (absorbance > 0.3 units). Positive control substances with known IC₅₀ values (e.g., sodium lauryl sulfate) must yield results within established historical ranges. For poorly soluble compounds like this compound, precipitation monitoring during the exposure period is essential, as precipitated material may artificially reduce apparent cytotoxicity. In such cases, the maximum test concentration should not exceed the lowest concentration causing precipitation.

Table 1: Acceptance Criteria for 3T3-NRU Cytotoxicity Assay

| Parameter | Acceptance Criterion | Corrective Action |

|---|---|---|

| Solvent control absorbance | >0.3 AU | Check cell viability, neutral red solution quality |

| Positive control IC₅₀ | Within 2 SD of historical mean | Prepare fresh solutions, verify cell passage number |

| Coefficient of variation | <30% between replicates | Improve cell seeding technique, verify pipette calibration |

| DMSO concentration | ≤1% in all test wells | Increase stock concentration, reduce dilution factor |

In Vivo Acute Oral Toxicity Protocols

2.3.1 Fixed Dose Procedure (OECD TG 420)

The Fixed Dose Procedure focuses on identifying the dose that produces clear signs of toxicity without causing severe lethal effects, emphasizing morbidity rather than mortality assessment. This approach represents a significant refinement in animal testing as it typically uses fewer animals and causes less suffering than traditional LD₅₀ protocols.

Animal selection and acclimatization: Female rats (typically Wistar or Sprague-Dawley strains) weighing 180-220 g are recommended, with group sizes of 5 animals per dose level. Animals are acclimatized for at least 5 days under standard laboratory conditions (12-hour light/dark cycle, 22±3°C, 30-70% humidity) with free access to standard laboratory diet and water. Following randomization, animals are fasted overnight (16-18 hours) prior to dosing but provided water ad libitum.

Dose selection and administration: Based on 3T3-NRU results and structure-activity relationships, an initial dose of 300 mg/kg is recommended for this compound. The test substance is administered as a single oral dose by gavage using a flexible stainless steel cannula attached to an appropriate syringe. The maximum feasible volume should not exceed 2 mL/100 g body weight, with the formulation adjusted to achieve the desired dose concentration. Animals are carefully observed for toxic signs at 30, 60, 120, and 240 minutes post-dosing, then twice daily for 14 days.

Clinical observations and endpoints: Observations include changes in skin and fur, eyes and mucous membranes, respiratory patterns, circulatory functions, autonomic activities (salivation, lacrimation), central nervous system effects (tremors, convulsions, coma), and general behavior patterns. Body weights are recorded individually on day 0, 1, 2, 3, 7, and 14. At termination, all animals undergo gross necropsy with examination of all organs, particularly those showing potential effects during the in-life phase.

2.3.2 Up-and-Down Procedure (OECD TG 425)

The Up-and-Down Procedure provides a statistically valid estimate of the LD₅₀ while using sequential dosing designs that minimize animal numbers. This computerized protocol adapts dosing based on outcomes from previous animals, typically requiring 6-10 animals compared to 40-50 in traditional LD₅₀ studies.

Experimental design: A single animal is dosed at a predetermined starting level (150 mg/kg for this compound based on cytotoxicity data). If this animal survives, the dose for the next animal is increased by a factor of 1.5; if it dies, the dose is decreased similarly. The testing sequence continues until termination criteria are met (typically after 4-5 reversals from survival to death or vice versa). The statistical analysis employs maximum likelihood methods to calculate the LD₅₀ and confidence intervals.

Dosing limitations and welfare considerations: To prevent excessive suffering, a dose ceiling of 2000 mg/kg is established. Animals showing severe enduring pain or distress must be humanely euthanized according to established endpoints, with these occurrences counted similarly to deaths in the statistical analysis. The use of this procedure requires institutional approval of specific humane endpoints before study initiation.

Table 2: Comparison of Acute Oral Toxicity Testing Methods for this compound

| Parameter | Fixed Dose Procedure (OECD 420) | Up-and-Down Procedure (OECD 425) | Acute Toxic Class (OECD 423) |

|---|---|---|---|

| Animals per group | 5 females | 1 animal per step (6-10 total) | 3 animals per step (6-18 total) |

| Dose levels | 5, 50, 300, 2000 mg/kg | Variable based on outcomes | 5, 50, 300, 2000 mg/kg |

| Endpoint | Morbidity signs | Mortality | Mortality |

| Statistical output | Toxicity classification | LD₅₀ with confidence intervals | Toxicity classification |

| Animal usage | Moderate | Minimal | Low to moderate |

| Regulatory acceptance | Global | Global | Global, except Japan |

Repeated Dose 28-Day Oral Toxicity Study

Experimental Design and Animal Model Selection

The repeated dose 28-day oral toxicity study represents a critical bridge between acute and chronic toxicity assessments, providing essential data on cumulative toxicity potential, dose-response relationships, and target organ identification. This study design follows OECD Test Guideline 407 and is required for regulatory submissions worldwide before initiating clinical trials of longer duration. The protocol aims to identify the no observed adverse effect level (NOAEL) and establish a safe starting dose for subsequent clinical studies.

Animal model justification: Young adult rats (typically Wistar or Sprague-Dawley strains) are recommended, with animals approximately 6-8 weeks old at dosing initiation. Both sexes must be included to identify potential gender-specific differences in toxicity, with at least 10 animals (5 male, 5 female) per dose group. Animals are randomly assigned to groups after a 5-day acclimatization period, with body weight variation not exceeding ±20% from the mean for each sex. The housing conditions should follow AAALAC International guidelines, with controlled temperature (22±3°C), humidity (30-70%), and 12-hour light/dark cycles.

Dose selection rationale: For this compound, three dose levels are recommended based on acute toxicity results: low dose (50 mg/kg/day) expected to produce no adverse effects, mid dose (150 mg/kg/day) anticipated to produce minimal toxicity, and high dose (500 mg/kg/day) predicted to produce marked toxicity but not excessive mortality. Additionally, a vehicle control group receiving the formulation excipients alone is included. The dosing volume is standardized at 10 mL/kg body weight, administered once daily by oral gavage between consistent times each day to minimize circadian influences on pharmacokinetics.

In-Life Observations and Clinical Assessments

Comprehensive clinical observations are performed twice daily (pre- and post-dosing) for mortality and moribundity, with detailed physical examinations conducted weekly. Functional observational battery assessments including home cage, open field, and manipulative tests are performed predose and during the final week to detect neurobehavioral effects. Body weight and food consumption are measured and recorded twice weekly, with water consumption monitored weekly. These parameters provide early indicators of systemic toxicity and inform dose selection for longer-term studies.

Ophthalmological examination: A thorough ophthalmic examination using indirect ophthalmoscopy is conducted on all animals during the acclimatization period and during the final week of the study. This assessment is particularly important for targeted therapies like this compound that may inhibit pathways involved in retinal function or maintenance.

Clinical pathology sampling: Hematological parameters including hemoglobin concentration, hematocrit, erythrocyte count, total and differential leukocyte counts, and platelet count are evaluated at termination. Clinical biochemistry assessments performed on plasma include glucose, total protein, albumin, globulin, liver enzymes (ALT, AST, ALP), urea, creatinine, total bilirubin, and electrolytes (sodium, potassium, chloride). Additionally, urinalysis parameters including volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and occult blood are assessed at study termination.

Terminal Procedures and Histopathological Evaluation